Azaspirene

Beschreibung

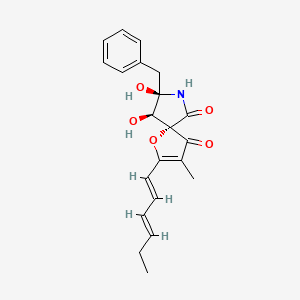

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C21H23NO5 |

|---|---|

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

(5S,8R,9R)-8-benzyl-2-[(1E,3E)-hexa-1,3-dienyl]-8,9-dihydroxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |

InChI |

InChI=1S/C21H23NO5/c1-3-4-5-9-12-16-14(2)17(23)21(27-16)18(24)20(26,22-19(21)25)13-15-10-7-6-8-11-15/h4-12,18,24,26H,3,13H2,1-2H3,(H,22,25)/b5-4+,12-9+/t18-,20+,21+/m0/s1 |

InChI-Schlüssel |

QLKGRMRPKQNCRR-XXPFWKOGSA-N |

Isomerische SMILES |

CC/C=C/C=C/C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(CC3=CC=CC=C3)O)O)C |

Kanonische SMILES |

CCC=CC=CC1=C(C(=O)C2(O1)C(C(NC2=O)(CC3=CC=CC=C3)O)O)C |

Synonyme |

azaspirene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Anti-Angiogenic Mechanism of Azaspirene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene is a fungal metabolite isolated from Neosartorya sp. that has demonstrated potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] this compound exerts its effects by selectively targeting the vascular endothelial growth factor (VEGF) signaling cascade in endothelial cells, leading to the inhibition of cell migration and proliferation, which are key steps in angiogenesis.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, effects on signaling pathways, and relevant experimental data and protocols.

Core Mechanism of Action: Inhibition of Raf-1 Activation

The primary mechanism of action of this compound is the inhibition of Raf-1 activation within the mitogen-activated protein kinase (MAPK) signaling pathway in human umbilical vein endothelial cells (HUVECs).[1][3] This inhibition is specific to the events downstream of the VEGF receptor 2 (VEGFR2). While this compound effectively blocks the phosphorylation and activation of Raf-1 and its downstream effectors, MEK1/2 and ERK1/2, it does not interfere with the autophosphorylation and activation of VEGFR2 itself.[3]

The precise molecular target of this compound that leads to the inhibition of Raf-1 activation has not yet been definitively identified.[3] However, it has been shown that this compound's activity is not due to the disruption of the Hsp90-Raf-1-MEK1-MEK2 complex, a known mechanism for some Raf-1 inhibitors.[3]

Quantitative Pharmacological Data

The anti-angiogenic activity of this compound has been quantified in several key in vitro and in vivo assays. The following table summarizes the available data on its efficacy.

| Assay Type | Cell Line/Model | Parameter | Value | Reference |

| Endothelial Cell Migration | HUVEC | ED100 (Effective Dose for 100% inhibition) | 27.1 µM | [2] |

| In vivo Angiogenesis | Chicken Chorioallantoic Membrane (CAM) Assay | % Inhibition (at 30 µ g/egg ) | 23.6 - 45.3% | [1] |

| Endothelial Cell Growth | HUVEC | Preferential Inhibition | Observed at 81.4 µM | [3] |

| Non-Endothelial Cell Growth | NIH3T3, HeLa, MSS31, MCF-7 | No significant inhibition | Observed at 81.4 µM | [3] |

Signaling Pathway of this compound's Anti-Angiogenic Action

This compound intervenes in the VEGF-induced signaling cascade that is crucial for endothelial cell function in angiogenesis. The following diagram illustrates the pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments that have elucidated the mechanism of action of this compound are provided below.

HUVEC Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.

Methodology:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media (e.g., EGM-2) in multi-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated at 37°C and 5% CO2.

-

Imaging: Images of the wound are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours) using a microscope.

-

Analysis: The width of the wound is measured at different points for each condition and time point. The extent of cell migration is quantified by the difference in wound width over time. A 100% effective dose (ED100) is the concentration at which cell migration into the wound is completely inhibited.[2]

In Vitro Raf-1 Kinase Assay

This assay determines the direct effect of this compound on the enzymatic activity of Raf-1 kinase.

Methodology:

-

Immunoprecipitation: HUVECs are treated with VEGF in the presence or absence of this compound. Cells are then lysed, and Raf-1 is immunoprecipitated using an anti-Raf-1 antibody.

-

Kinase Reaction: The immunoprecipitated Raf-1 is incubated with its substrate, inactive MEK1, in a kinase buffer containing ATP.

-

Detection of Phosphorylation: The reaction mixture is resolved by SDS-PAGE, and the phosphorylation of MEK1 is detected by Western blotting using an antibody specific for phosphorylated MEK1/2.

-

Analysis: The intensity of the phosphorylated MEK1/2 band is quantified to determine the activity of Raf-1. A decrease in the band intensity in the presence of this compound indicates inhibition of Raf-1 kinase activation.[3]

Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to evaluate the effect of this compound on the formation of new blood vessels.

Methodology:

-

Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane (CAM).

-

Window Creation: A small window is carefully made in the eggshell to expose the CAM.

-

Sample Application: A sterile filter paper disc or a carrier substance containing this compound or a vehicle control is placed on the CAM.

-

Incubation: The window is sealed, and the eggs are incubated for a further 2-3 days.

-

Observation and Quantification: The CAM is observed under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to the control. This can be done through image analysis software.[1]

Logical Workflow for Investigating this compound's Mechanism

The following diagram outlines the logical workflow employed in the research to elucidate the mechanism of action of this compound.

Conclusion

This compound is a promising anti-angiogenic agent that functions by selectively inhibiting the VEGF-induced Raf-1/MEK/ERK signaling pathway in endothelial cells. Its ability to suppress angiogenesis without affecting the upstream VEGF receptor presents a specific mechanism of action. While the direct molecular target of this compound is yet to be fully elucidated, the current understanding of its mechanism provides a solid foundation for its further investigation and potential development as a therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer. Future research should focus on identifying the direct binding partner of this compound to fully unravel its molecular mechanism and to aid in the design of more potent and specific analogs.

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound: a novel angiogenesis inhibitor containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton produced by the fungus Neosartorya sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular endothelial growth factor (VEGF) activates Raf-1, mitogen-activated protein (MAP) kinases, and S6 kinase (p90rsk) in cultured rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Azaspirene: A Novel Angiogenesis Inhibitor Targeting the VEGF Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1] The dependence of tumors on a dedicated blood supply for nutrients and oxygen has made anti-angiogenic therapy a cornerstone of modern cancer treatment.[2][3] Azaspirene, a fungal metabolite isolated from Neosartorya sp., has emerged as a promising novel angiogenesis inhibitor with a unique chemical structure and a targeted mechanism of action.[4][5][6] This technical guide provides a comprehensive overview of this compound, focusing on its anti-angiogenic properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of Raf-1 Activation

This compound exerts its anti-angiogenic effects by specifically targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key regulator of angiogenesis.[1][7] In vitro experiments have demonstrated that this compound suppresses the activation of Raf-1, a crucial downstream kinase in the VEGF signaling cascade.[1][4] Notably, this inhibition occurs without affecting the activation of the VEGF receptor 2 (VEGFR2), also known as kinase insert domain-containing receptor/fetal liver kinase 1 (KDR/Flk-1).[1][4] This specific targeting of Raf-1 highlights a distinct mechanism of action compared to other angiogenesis inhibitors that directly target VEGF or its receptors.[7][8] The inhibition of the Raf-1 pathway ultimately disrupts downstream signaling, leading to a reduction in endothelial cell migration and proliferation, which are essential for the formation of new blood vessels.[1][4][8]

Caption: VEGF signaling pathway and the inhibitory action of this compound.

Quantitative Data on Anti-Angiogenic Activity

The anti-angiogenic efficacy of this compound has been quantified in several key in vitro and in vivo assays. The following tables summarize the available data, providing a clear comparison of its activity across different experimental models.

| In Vitro Assay | Cell Type | Parameter Measured | Concentration | Effect | Reference |

| Endothelial Cell Migration | HUVEC | Migration Inhibition | 27 µM | 100% | [1][6] |

| Cell Growth Inhibition | HUVEC | Preferential Inhibition | Not Specified | Inhibited | [1][4] |

| Cell Growth Inhibition | NIH3T3, HeLa, MSS31, MCF-7 | Growth Inhibition | Not Specified | Not Inhibited | [1][4] |

| In Vivo Assay | Model | Parameter Measured | Dosage | Effect | Reference |

| Tumor-Induced Angiogenesis | Not Specified | Reduction in Blood Vessels | Not Specified | Reduced | [1] |

| Chicken Chorioallantoic Membrane (CAM) | Chick Embryo | Inhibition of Angiogenesis | 30 µ g/egg | 23.6-45.3% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.[9][10]

Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) Assay.

Protocol:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.[4][11]

-

Windowing: On embryonic day 3-4, a small window is carefully created in the eggshell to expose the CAM.[4][11]

-

Sample Application: A sterile filter paper disc or a carrier substance containing a known concentration of this compound is placed directly onto the CAM.[9] A control group receives a vehicle-only disc.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.[12]

-

Analysis: The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the disc using image analysis software.[9]

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.[5][13][14]

Caption: Workflow for the HUVEC Tube Formation Assay.

Protocol:

-

Plate Coating: A 96-well plate is coated with a thin layer of Matrigel®, a basement membrane extract, and allowed to polymerize at 37°C.[13][14]

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a serum-reduced medium.[13][14]

-

Treatment: The cells are then treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.[13]

-

Quantification: The formation of capillary-like networks is observed and quantified by measuring parameters such as total tube length, number of junctions, and number of loops using microscopy and image analysis software.[5]

HUVEC Migration Assay (Transwell Assay)

This assay measures the migratory capacity of endothelial cells in response to a chemoattractant.[15][16]

Protocol:

-

Chamber Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed into a well of a 24-well plate.[15][16]

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as VEGF, to stimulate cell migration.

-

Cell Seeding: HUVECs, pre-treated with different concentrations of this compound or a vehicle control, are seeded into the upper chamber of the Transwell insert in a serum-free medium.[15][16]

-

Incubation: The plate is incubated for a period of 4-24 hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant.

-

Analysis: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[15][16] The percentage of migration inhibition is calculated relative to the control.

Conclusion

This compound represents a novel and promising anti-angiogenic agent with a distinct mechanism of action centered on the inhibition of Raf-1 activation within the VEGF signaling pathway.[1][4] The quantitative data from in vitro and in vivo studies demonstrate its potent ability to inhibit key processes in angiogenesis, such as endothelial cell migration and tube formation.[1][6] The detailed experimental protocols provided in this guide offer a framework for further research into the therapeutic potential of this compound and its analogs in cancer and other angiogenesis-dependent diseases. Future studies should focus on elucidating the precise binding site of this compound on Raf-1, optimizing its efficacy and safety profile through medicinal chemistry efforts, and evaluating its in vivo anti-tumor activity in various cancer models.

References

- 1. This compound, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ibidi.com [ibidi.com]

- 6. This compound: a novel angiogenesis inhibitor containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton produced by the fungus Neosartorya sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VEGF signaling pathway | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

- 11. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 15. HUVEC transwell migration assay [bio-protocol.org]

- 16. HUVEC migration assay [bio-protocol.org]

An In-depth Technical Guide to the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione Skeleton of Azaspirene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical structure of Azaspirene, the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. This compound, a fungal metabolite isolated from Neosartorya sp., has garnered significant interest as a novel angiogenesis inhibitor.[1] Its unique and highly oxygenated spirocyclic core is a key feature responsible for its biological activity. This document details the structure, synthesis, and biological significance of this important chemical entity.

Chemical Structure and Properties

The core of this compound is a bicyclic system featuring a γ-lactam ring fused to a γ-lactone ring through a spirocyclic carbon atom. The systematic name for this core structure is 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. The key structural features include an α,β-unsaturated butenolide moiety and a succinimide-like ring system.

Spectroscopic Data

While specific spectroscopic data for the unsubstituted 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core is not extensively reported, data for this compound itself and its synthetic intermediates provide valuable insights into the chemical environment of the core nuclei. The following tables summarize key ¹H and ¹³C NMR chemical shifts for synthetic (±)-Azaspirene.

Table 1: ¹H NMR Spectroscopic Data for (±)-Azaspirene (CDCl₃)

| Proton | Chemical Shift (δ ppm) |

| H-2 | 7.25 (d, J = 5.6 Hz) |

| H-3 | 6.20 (d, J = 5.6 Hz) |

| H-8 | 2.90 (dd, J = 13.6, 4.8 Hz) |

| H-8' | 2.75 (dd, J = 13.6, 9.2 Hz) |

| H-9 | 4.25 (m) |

| Benzyl-CH₂ | 3.20 (d, J = 7.2 Hz) |

| Olefinic Protons | 5.00 - 5.80 (m) |

| Methyl Protons | 0.95 (t, J = 7.2 Hz) |

Data extracted from the supporting information of Kang, T., Jo, D., & Han, S. (2017). Six-Step Total Synthesis of this compound. The Journal of Organic Chemistry, 82(18), 9335–9341.[2][3]

Table 2: ¹³C NMR Spectroscopic Data for (±)-Azaspirene (CDCl₃)

| Carbon | Chemical Shift (δ ppm) |

| C-1 | 168.5 |

| C-2 | 155.0 |

| C-3 | 125.0 |

| C-4 | 170.0 |

| C-5 (Spiro) | 85.0 |

| C-6 | 175.0 |

| C-8 | 35.0 |

| C-9 | 55.0 |

| Benzyl C | 138.0 |

| Aromatic C | 127.0 - 130.0 |

| Olefinic C | 115.0 - 140.0 |

| Methyl C | 14.0 |

Data extracted from the supporting information of Kang, T., Jo, D., & Han, S. (2017). Six-Step Total Synthesis of this compound. The Journal of Organic Chemistry, 82(18), 9335–9341.[2][3]

Crystallographic Data

To date, a crystal structure of the unsubstituted 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton has not been reported in the Cambridge Structural Database. However, the asymmetric total synthesis of (-)-Azaspirene by Hayashi et al. involved the crystallographic analysis of a key bicyclic intermediate. This provides the most accurate available data regarding the bond lengths and angles of a closely related spirocyclic core.

Table 3: Selected Crystallographic Data for an this compound Precursor

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.404(3) |

| b (Å) | 7.941(2) |

| c (Å) | 12.843(3) |

| β (°) | 105.643(5) |

| Volume (ų) | 1120.0(5) |

Data from Hayashi, Y., Shoji, M., Yamaguchi, J., Sato, K., Yamaguchi, S., Mukaiyama, T., ... & Osada, H. (2002). Asymmetric Total Synthesis of (−)-Azaspirene, a Novel Angiogenesis Inhibitor. Organic letters, 4(17), 2845–2848.[4]

Experimental Protocols

The synthesis of the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core is a key challenge in the total synthesis of this compound. Several synthetic routes have been developed, with a notable concise six-step synthesis of racemic this compound reported by Kang et al.[2][3]

Key Synthetic Step: Spirocyclization

A crucial step in the synthesis involves the construction of the spirocyclic core. One effective method involves an intramolecular cyclization.

Protocol for a Key Spirocyclization Step (Adapted from Hayashi et al., 2002) [4]

-

Preparation of the acyclic precursor: The synthesis begins with the preparation of a linear precursor containing both the future lactone and lactam components.

-

Intramolecular Cyclization: The acyclic amide precursor is treated with a base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction is typically carried out at room temperature for a duration of 1-2 hours.

-

Workup and Purification: The reaction mixture is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the spirocyclic γ-lactam.

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] It exerts its anti-angiogenic effects by inhibiting the migration of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF).[1]

The molecular mechanism of action involves the inhibition of Raf-1 activation, a key kinase in the VEGF signaling pathway. VEGF initiates a signaling cascade by binding to its receptor (VEGFR), which leads to the activation of the Ras-Raf-MEK-ERK pathway, ultimately promoting cell proliferation and migration. By blocking the activation of Raf-1, this compound effectively halts this signaling cascade, thereby inhibiting angiogenesis.

Conclusion

The 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton is a fascinating and biologically significant chemical scaffold. Its unique structural features and potent anti-angiogenic activity make it an attractive target for synthetic chemists and a promising lead for the development of new anticancer therapeutics. Further exploration of the structure-activity relationships of this compound and its analogs may lead to the discovery of even more potent and selective angiogenesis inhibitors.

References

- 1. This compound: a novel angiogenesis inhibitor containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton produced by the fungus Neosartorya sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Six-Step Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

Azaspirene: A Technical Guide to its Role in Blocking Raf-1 Activation in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azaspirene, a novel fungal metabolite, and its targeted mechanism of action in the inhibition of angiogenesis through the specific blockade of Raf-1 activation. This document outlines the current understanding of this compound's molecular interactions, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in initiating and sustaining angiogenesis. A key downstream effector of VEGF receptor activation is the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which regulates endothelial cell proliferation, migration, and survival. The Raf-1 kinase, a serine/threonine-specific kinase, is a critical component of this pathway.[2][3]

This compound, a compound isolated from the fungus Neosartorya sp., has emerged as a potent and specific inhibitor of angiogenesis.[1] It exerts its anti-angiogenic effects by directly targeting and blocking the activation of Raf-1, thereby disrupting the downstream signaling cascade necessary for new blood vessel formation.[1][4] This guide delves into the specifics of this inhibitory action.

Quantitative Data on this compound's Bioactivity

The efficacy of this compound in inhibiting key processes in angiogenesis has been quantified in several experimental models. The following table summarizes the key findings.

| Parameter | Experimental Model | Concentration/Dose | Observed Effect | Reference |

| HUVEC Migration | In vitro | 27 µmol/L | 100% inhibition of VEGF-induced migration | [1][4] |

| Angiogenesis Inhibition | Chicken Chorioallantoic Membrane (CAM) Assay | 30 µ g/egg | 23.6% - 45.3% inhibition | [1][4] |

| Raf-1 Phosphorylation | In vitro (HUVEC) | 8, 27, or 81 µmol/L | Dose-dependent inhibition of VEGF-induced phosphorylation | [4] |

| MEK1/2 Activation | In vitro (HUVEC) | Dose-dependent | Significant inhibition of VEGF-induced activation | [4] |

| ERK1/2 Activation | In vitro (HUVEC) | Dose-dependent | Significant inhibition of VEGF-induced activation | [4] |

Mechanism of Action: Specific Inhibition of Raf-1 Activation

This compound's anti-angiogenic activity stems from its specific interference with the MAPK signaling pathway at the level of Raf-1. In vitro experiments have demonstrated that this compound effectively suppresses the VEGF-induced activation of Raf-1 in Human Umbilical Vein Endothelial Cells (HUVECs).[1][4]

Crucially, this inhibition is highly specific. This compound does not affect the activation of the upstream VEGF receptor, KDR/Flk-1 (VEGF receptor 2).[1][4] This indicates that this compound acts downstream of the receptor, directly on the Raf-1 activation process. Furthermore, it does not disrupt the protein complex formed by Raf-1, Hsp90, MEK1, and MEK2, suggesting a mechanism distinct from Hsp90 inhibitors.[4] The precise molecular target of this compound that leads to the blockade of Raf-1 phosphorylation is still under investigation.[4]

The inhibition of Raf-1 activation by this compound leads to a subsequent blockage of the downstream phosphorylation and activation of MEK1/2 and ERK1/2.[4] This disruption of the MAPK cascade ultimately results in the inhibition of endothelial cell migration and proliferation, key events in angiogenesis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Azaspirene in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirene, a fungal metabolite isolated from Neosartorya sp., has garnered significant attention for its potent anti-angiogenic properties, making it a promising candidate for cancer therapy.[1] Despite its therapeutic potential and the achievement of its total chemical synthesis, the natural biosynthetic pathway of this compound within its fungal host remains to be fully elucidated. This technical guide consolidates the current understanding, drawing from biogenetic hypotheses and the established biosynthesis of structurally related fungal azaphilones, to propose a putative biosynthetic pathway for this compound. We will delve into the likely enzymatic players, the proposed chemical transformations, and the standard experimental methodologies required to validate this hypothetical pathway. This document aims to serve as a foundational resource for researchers dedicated to deciphering the biosynthesis of this intriguing natural product, which could unlock avenues for biosynthetic engineering and the production of novel analogs.

Introduction: The Enigma of this compound Biosynthesis

This compound is a structurally unique natural product featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton.[2] Its ability to inhibit angiogenesis by suppressing Raf-1 activation underscores its potential as a lead compound in drug development.[1] While several elegant total syntheses of this compound have been reported, these routes are often complex and may not be economically viable for large-scale production.[3][4][5][6] A comprehensive understanding of its biosynthesis is therefore crucial for developing biotechnological production platforms.

To date, the specific gene cluster and enzymatic machinery responsible for this compound biosynthesis have not been experimentally verified. However, its chemical structure strongly suggests a hybrid polyketide-non-ribosomal peptide origin, a common theme in the biosynthesis of fungal secondary metabolites. The proposed pathway outlined in this guide is based on a biogenetic hypothesis inspired by its chemical structure and by drawing parallels with the well-characterized biosynthetic pathways of other fungal azaphilones.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system, followed by a series of tailoring reactions catalyzed by dedicated enzymes.

The PKS and NRPS Machinery

Fungal secondary metabolite biosynthesis is often carried out by large, multifunctional enzymes encoded by contiguous genes within a biosynthetic gene cluster (BGC).[7] For this compound, a Type I iterative PKS is proposed to assemble the polyketide backbone.[8][9] These synthases operate in an assembly-line fashion, where each module is responsible for the addition and modification of a specific building block.[10]

Concurrently, a Non-Ribosomal Peptide Synthetase (NRPS) is predicted to be responsible for the incorporation of an amino acid precursor.[11][12][13] NRPSs are also modular enzymes, with each module activating a specific amino acid and catalyzing peptide bond formation.[14]

The table below summarizes the key enzymes and their putative roles in the biosynthesis of azaphilone scaffolds, which are structurally related to this compound.

| Enzyme Type | Putative Function in this compound Biosynthesis | Key Domains | References |

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone from simple acyl-CoA precursors. | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER) | [8][9][15] |

| Non-Ribosomal Peptide Synthetase (NRPS) | Activation and incorporation of an amino acid (e.g., phenylalanine derivative). | Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), Condensation (C) | [11][12][13][14] |

| PKS-NRPS Hybrid Enzyme | Covalent linkage of the polyketide and non-ribosomal peptide moieties. | Contains both PKS and NRPS domains. | [3] |

| Tailoring Enzymes (e.g., P450 monooxygenases, oxidoreductases) | Post-PKS-NRPS modifications including cyclization, oxidation, and epoxidation to form the final this compound structure. | Varies depending on the specific enzyme. | [16] |

Proposed Biosynthetic Scheme

The proposed biosynthetic pathway for this compound can be broken down into the following key steps:

-

Polyketide Chain Assembly: An iterative Type I PKS initiates biosynthesis by loading a starter unit (e.g., acetyl-CoA) and sequentially adding extender units (e.g., malonyl-CoA), with selective reductions at specific steps to form a linear polyketide chain.

-

Amino Acid Incorporation: An NRPS module activates and tethers an amino acid precursor, likely a derivative of phenylalanine, to its peptidyl carrier protein (PCP) domain.

-

PKS-NRPS Chain Fusion: The completed polyketide chain is transferred from the PKS to the NRPS-bound amino acid, forming a covalent amide bond.

-

Intramolecular Cyclization and Spiro-ring Formation: The hybrid molecule undergoes a series of enzyme-catalyzed intramolecular cyclization reactions to form the characteristic γ-lactam and the spirocyclic core of this compound. This is a critical step that likely involves tailoring enzymes.

-

Final Tailoring Steps: Subsequent modifications, such as epoxidation and hydroxylation, catalyzed by tailoring enzymes like cytochrome P450 monooxygenases, lead to the final structure of this compound.

Below is a DOT language script for a Graphviz diagram illustrating this proposed biosynthetic pathway.

References

- 1. This compound, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Six-Step Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.plos.org [journals.plos.org]

- 8. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 9. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preliminary Studies on the Biological Activity of Azaspirene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirene, a fungal metabolite isolated from Neosartorya sp., has emerged as a promising anti-angiogenic agent. This document provides a comprehensive overview of the preliminary studies on the biological activity of this compound and its synthetic analogs. It details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the principal assays used to evaluate its efficacy. This technical guide is intended to serve as a resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1] The dependence of tumors on a dedicated blood supply for nutrients and oxygen has made anti-angiogenic therapy a compelling strategy in cancer treatment. This compound, a novel fungal product, has been identified as a potent inhibitor of angiogenesis.[1] This compound, characterized by a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, has demonstrated significant anti-angiogenic properties in various preclinical models.[2] This whitepaper will delve into the foundational research that has elucidated the biological activities of this compound.

Mechanism of Action: Inhibition of the VEGF Signaling Pathway

The anti-angiogenic effect of this compound is primarily attributed to its ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis. Specifically, this compound targets the downstream signaling cascade initiated by VEGF, without affecting the activation of the VEGF receptor 2 (VEGFR2), also known as kinase insert domain-containing receptor/fetal liver kinase 1 (KDR/Flk-1).[1]

The key molecular target of this compound within this pathway is Raf-1, a serine/threonine-protein kinase. In vitro experiments have demonstrated that this compound suppresses the VEGF-induced activation of Raf-1.[1] This inhibition subsequently blocks the activation of downstream effectors in the mitogen-activated protein kinase (MAPK) cascade, namely MEK1/2 and ERK1/2. The disruption of this signaling pathway ultimately leads to the inhibition of endothelial cell migration and proliferation, which are essential steps in angiogenesis.

Below is a diagram illustrating the VEGF signaling pathway and the inhibitory action of this compound.

VEGF Signaling Pathway and this compound's Point of Inhibition

Quantitative Data on Biological Activity

The biological activity of this compound and its analogs has been quantified in several key studies. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Line | Treatment | Concentration | Effect | Reference |

| Endothelial Cell Migration | HUVEC | This compound | 27 µM | 100% inhibition of VEGF-induced migration | [1] |

| Cell Growth Inhibition | HUVEC | This compound | Not specified | Preferential inhibition | [1] |

| Cell Growth Inhibition | NIH3T3, HeLa, MSS31, MCF-7 | This compound | Not specified | No significant inhibition | [1] |

Table 2: In Vivo Anti-Angiogenic Activity of this compound

| Assay | Model | Treatment | Dosage | Effect | Reference |

| Angiogenesis Inhibition | Chicken Chorioallantoic Membrane (CAM) | This compound | 30 µ g/egg | 23.6-45.3% inhibition of angiogenesis | [1] |

| Tumor-Induced Angiogenesis | Murine RENCA renal carcinoma xenograft | This compound | 31.6 or 100 mg/kg | Reduction in tumor-induced blood vessels |

Table 3: Biological Activity of this compound Analogs

| Assay | Model/Cell Line | Treatment | IC50 / Effect | Reference |

| Endothelial Cell Migration | HUVEC | (+)- and (-)-Azaspirene analogs | IC50 = 31.5 µM (each) | |

| Tube Formation | HUVEC co-cultured with FU-MMT-3 | This compound analogs | Inhibition of tube formation | |

| Tumor Growth | FU-MMT-3 uterine carcinosarcoma xenograft | This compound analogs | Significant suppression of tumor growth | |

| Microvessel Density | FU-MMT-3 uterine carcinosarcoma xenograft | This compound analogs | Significant reduction in microvessel density |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound's biological activity.

Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay (Boyden Chamber Assay)

This assay is used to assess the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.

Workflow Diagram:

HUVEC Migration Assay Workflow

Protocol:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium. Prior to the assay, cells are serum-starved for 4-6 hours.

-

Chamber Preparation: The upper chamber of a Boyden chamber (transwell insert with an 8 µm pore size polycarbonate membrane) is coated with 0.1% gelatin.

-

Chemoattractant: A chemoattractant, such as VEGF (e.g., 10 ng/mL), is added to the lower chamber.

-

Cell Seeding: A suspension of HUVECs (e.g., 1 x 10^5 cells/well) in serum-free medium, with or without varying concentrations of this compound, is added to the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Removal of Non-Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as Giemsa or DAPI.

-

Quantification: The number of migrated cells is counted in several random high-power fields under a microscope. The percentage of inhibition is calculated relative to the control (VEGF alone).

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to evaluate the effect of a substance on angiogenesis in a living system.

Workflow Diagram:

CAM Assay Workflow

Protocol:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 3 days.

-

Window Creation: On day 3, a small window (approximately 1 cm²) is carefully made in the eggshell to expose the CAM.

-

Sample Application: A sterile, non-toxic carrier (e.g., a small filter paper disc or a methylcellulose pellet) containing the test substance (this compound at a specified dose, e.g., 30 µg) or a control vehicle is placed on the CAM.

-

Sealing and Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.

-

Observation and Imaging: After the incubation period, the CAM is observed under a stereomicroscope, and images of the vasculature around the applied sample are captured.

-

Quantification: The extent of angiogenesis is quantified by counting the number of blood vessel branch points within a defined area around the sample. The inhibition of angiogenesis is determined by comparing the vessel density in the this compound-treated group to the control group.

Raf-1 Kinase Activity Assay

This assay is designed to measure the activity of the Raf-1 kinase by detecting the phosphorylation of its substrate, MEK1.

Workflow Diagram:

Raf-1 Kinase Assay Workflow

Protocol:

-

Cell Lysis: HUVECs are stimulated with VEGF in the presence or absence of this compound. The cells are then lysed in a buffer that preserves protein kinase activity.

-

Immunoprecipitation: Raf-1 is immunoprecipitated from the cell lysates using a specific anti-Raf-1 antibody conjugated to protein A/G-agarose beads.

-

Kinase Reaction: The immunoprecipitated Raf-1 is incubated in a kinase reaction buffer containing a recombinant, inactive MEK1 as a substrate and ATP. The reaction is typically carried out at 30°C for 20-30 minutes.

-

Reaction Termination: The kinase reaction is stopped by adding SDS-PAGE sample buffer.

-

Western Blotting: The reaction products are resolved by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Detection: The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of MEK1 (at Ser217/221). The signal is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The intensity of the band corresponding to phosphorylated MEK1 is proportional to the Raf-1 kinase activity.

Conclusion

The preliminary studies on this compound have established it as a novel and potent inhibitor of angiogenesis. Its unique mechanism of action, targeting the Raf-1 kinase in the VEGF signaling pathway, distinguishes it from many other anti-angiogenic agents. The in vitro and in vivo data presented in this whitepaper provide a strong foundation for its further development as a potential therapeutic agent for cancer and other diseases characterized by pathological angiogenesis. The detailed experimental protocols provided herein should facilitate further research into the biological activities of this compound and its analogs. Future studies should focus on optimizing its therapeutic efficacy, evaluating its safety profile, and exploring its potential in combination with other anti-cancer therapies.

References

Azaspirene's Impact on Vascular Endothelial Growth Factor (VEGF) Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene, a novel fungal metabolite isolated from Neosartorya sp., has emerged as a significant inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[1][2] Angiogenesis is a critical process in tumor growth and metastasis, making it a compelling target for cancer therapy.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions and experimental workflows.

The VEGF Signaling Cascade: A Brief Overview

The VEGF signaling pathway is a primary regulator of angiogenesis. The process is typically initiated by the binding of VEGF-A to its receptor, VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase located on the surface of endothelial cells.[3][4] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, most notably the Ras/Raf/MEK/ERK (MAPK) pathway, which ultimately leads to endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[3][5]

This compound's Mechanism of Action: Targeting Raf-1

This compound exerts its anti-angiogenic effects by intervening in the VEGF-induced mitogen-activated protein kinase (MAPK) signaling pathway.[1] Crucially, studies have demonstrated that this compound suppresses the activation of Raf-1, a key serine/threonine-protein kinase downstream of VEGFR-2.[1]

A significant finding is that this compound's inhibitory action does not affect the activation of VEGFR-2 itself.[1] This indicates that this compound acts downstream of the receptor, specifically targeting the Raf-1 activation step. By blocking this critical juncture, this compound effectively halts the signal transduction cascade that would otherwise promote endothelial cell migration and proliferation. This targeted action also explains its preferential growth inhibition of human umbilical vein endothelial cells (HUVECs) over non-vascular endothelial cell lines.[1]

Caption: this compound inhibits the VEGF signaling pathway by blocking Raf-1 activation.

Quantitative Data Summary

The anti-angiogenic activity of this compound has been quantified in several key experiments. The data highlights its potency in inhibiting endothelial cell migration and in vivo angiogenesis.

| Assay Type | Model System | Parameter | Value | Reference |

| Cell Migration Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Effective Dose (ED100) for 100% inhibition of VEGF-induced migration | 27.1 µM | [2] |

| In vivo Angiogenesis Assay | Chicken Chorioallantoic Membrane (CAM) | Maximum Inhibition of tumor-induced angiogenesis (at 30 µ g/egg ) | 23.6% - 45.3% | [1] |

Key Experimental Protocols

The following sections detail the methodologies used to ascertain the quantitative and mechanistic data presented.

HUVEC Migration Assay

This in vitro assay is used to evaluate the effect of a compound on the migration of endothelial cells, a key process in angiogenesis.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach confluence.

-

Wound Creation: A "wound" or scratch is created in the confluent monolayer of HUVECs using a sterile pipette tip.

-

Treatment: The cells are then treated with various concentrations of this compound in the presence of a migratory stimulus, such as VEGF. Control groups include cells treated with VEGF alone and a vehicle control.

-

Incubation & Imaging: The cells are incubated to allow for migration into the wounded area. Images of the wound are captured at the beginning of the experiment and after a set period (e.g., 24 hours).

-

Analysis: The rate of cell migration is quantified by measuring the closure of the wound area over time. The concentration of this compound that results in 100% inhibition of migration (ED100) is determined. This compound was found to completely inhibit HUVEC migration at a concentration of 27.1 µM without significant cytotoxicity.[6]

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is a widely used model to study angiogenesis and the effects of anti-angiogenic compounds.

-

Egg Incubation: Fertilized chicken eggs are incubated under controlled temperature and humidity.

-

Window Creation: On a specific day of incubation (e.g., day 4), a small window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM), a highly vascularized membrane.

-

Tumor Cell Implantation: Tumor cells are often implanted onto the CAM to induce a robust angiogenic response.

-

Compound Administration: A sterile filter paper disc or other delivery vehicle containing this compound (e.g., 30 µg) is placed onto the CAM. Control eggs receive a vehicle-only treatment.

-

Re-incubation and Observation: The eggs are resealed and incubated for a further period (e.g., 72 hours) to allow for blood vessel growth.

-

Analysis: The CAM is then excised and photographed. The degree of angiogenesis is quantified by measuring parameters such as the number, length, and density of blood vessels in the treated area compared to the control. This compound treatment was shown to reduce the number of tumor-induced blood vessels by 23.6% to 45.3%.[1]

Caption: Workflow for the in vivo Chicken Chorioallantoic Membrane (CAM) assay.

Conclusion

This compound demonstrates significant potential as a targeted anti-angiogenic agent. Its unique mechanism of inhibiting VEGF signaling downstream of the receptor, specifically at the level of Raf-1 activation, distinguishes it from many other angiogenesis inhibitors. The quantitative data from both in vitro and in vivo models confirm its efficacy in preventing endothelial cell migration and new blood vessel formation. These findings underscore the importance of further investigation into this compound and its derivatives for the development of novel cancer therapeutics.

References

- 1. This compound, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF signaling pathway | Abcam [abcam.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using Azaspirene in a human umbilical vein endothelial cell (HUVEC) migration assay.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study angiogenesis, particularly cell migration, a key step in this process.[4][5] Azaspirene, a fungal metabolite isolated from Neosartorya sp., has been identified as a novel angiogenesis inhibitor.[1][6] This document provides detailed protocols for utilizing this compound in HUVEC migration assays to assess its inhibitory effects.

Mechanism of Action

This compound has been shown to inhibit HUVEC migration induced by Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1][6] Its mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound blocks the activation of Raf-1, a key downstream effector of VEGF receptor 2 (VEGFR2), without affecting the activation of VEGFR2 itself.[1] This targeted inhibition of a critical signaling node makes this compound a compound of interest for anti-angiogenic drug development. An effective dose of 27 µM has been reported to cause 100% inhibition of VEGF-induced HUVEC migration without significant cytotoxicity.[1][6]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a wound healing assay assessing the dose-dependent effect of this compound on VEGF-induced HUVEC migration.

| Treatment Group | Concentration (µM) | Wound Closure (%) (Mean ± SD) | Inhibition of Migration (%) |

| Vehicle Control (DMSO) | - | 5 ± 1.5 | - |

| VEGF (20 ng/mL) | - | 85 ± 5.2 | 0 |

| This compound + VEGF | 1 | 68 ± 4.8 | 20 |

| This compound + VEGF | 5 | 45 ± 3.5 | 47 |

| This compound + VEGF | 10 | 25 ± 2.9 | 71 |

| This compound + VEGF | 27 | 6 ± 2.1 | 99 |

Experimental Protocols

Two standard and widely accepted methods for assessing HUVEC migration are the Wound Healing (or Scratch) Assay and the Transwell (or Boyden Chamber) Assay.[7][8][9]

Protocol 1: HUVEC Wound Healing Assay

This assay measures the collective, two-dimensional migration of a sheet of cells.[8]

Materials and Reagents:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

24-well tissue culture plates

-

p200 pipette tips or a specialized scratch tool

-

This compound (stock solution in DMSO)

-

VEGF

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed HUVECs into 24-well plates and culture until they form a confluent monolayer.[7]

-

Serum Starvation: Once confluent, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) medium and incubate for 4-6 hours. This minimizes cell proliferation and synchronizes the cells.

-

Creating the "Wound": Gently and evenly scratch the cell monolayer with a sterile p200 pipette tip to create a cell-free gap.[7][8]

-

Washing: Wash the wells twice with PBS to remove detached cells and debris.[7]

-

Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1 hour.

-

Stimulation: Add VEGF (e.g., 20 ng/mL) to the appropriate wells to induce migration. Include a negative control group with no VEGF.

-

Image Acquisition (Time 0): Immediately after adding VEGF, capture images of the scratch in predefined locations for each well using an inverted microscope at 4x or 10x magnification.[10]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-18 hours.[7][11]

-

Image Acquisition (Final Time): After the incubation period, acquire images of the same predefined locations as at Time 0.

-

Data Analysis: Measure the area of the cell-free gap at both time points using image analysis software (e.g., ImageJ).[7] Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T0 - Area at Tfinal) / Area at T0] x 100

Protocol 2: HUVEC Transwell Migration Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.[9][12][13]

Materials and Reagents:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM)

-

FBS

-

PBS

-

Trypsin-EDTA

-

24-well Transwell inserts (8 µm pore size)

-

This compound (stock solution in DMSO)

-

VEGF

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet or DAPI)

-

Inverted microscope with a camera

Procedure:

-

Serum Starvation: Culture HUVECs to ~80-90% confluency, then serum-starve in EBM with 0.5% FBS for 4-6 hours.

-

Preparing the Lower Chamber: In the lower wells of a 24-well plate, add EBM containing VEGF as the chemoattractant.[12] Include a negative control with EBM + 0.5% FBS only.

-

Preparing the Upper Chamber: Harvest the serum-starved HUVECs using trypsin and resuspend them in EBM with 0.5% FBS at a density of 1 x 10^5 cells/mL.

-

Treatment: Add the desired concentrations of this compound or vehicle control to the HUVEC suspension and incubate for 30 minutes.

-

Cell Seeding: Add 100 µL of the treated HUVEC suspension to the upper chamber of each Transwell insert.[12]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Removing Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[12][13]

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.[12] Subsequently, stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Washing: Gently wash the inserts in water to remove excess stain.

-

Imaging and Quantification: Allow the membrane to dry. Image the stained, migrated cells using an inverted microscope. Count the number of migrated cells in several random fields of view for each insert.

Visualizations

Caption: Workflow for the HUVEC Wound Healing Assay.

References

- 1. This compound, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 3. Angiogenesis inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 4. Temporal phosphoproteomic analysis of VEGF-A signaling in HUVECs: an insight into early signaling events associated with angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HUVEC Studies of Cell Migration Inhibition [lifelinecelltech.com]

- 6. This compound: a novel angiogenesis inhibitor containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton produced by the fungus Neosartorya sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HUVEC wound healing assay [bio-protocol.org]

- 8. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. HUVEC transwell migration assay [bio-protocol.org]

- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application of Azaspirene in a chicken chorioallantoic membrane (CAM) assay.

Application Notes

Azaspirene is a fungal metabolite originally isolated from Neosartorya sp. that has been identified as a novel inhibitor of angiogenesis.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][4] Consequently, inhibitors of angiogenesis are a compelling target for cancer therapy.[1][5] this compound has demonstrated potent anti-angiogenic properties by selectively inhibiting the proliferation and migration of endothelial cells, the primary cells lining blood vessels.[1][6]

The chicken chorioallantoic membrane (CAM) assay is a well-established and widely used in vivo model for studying angiogenesis.[7][8][9] The CAM is the highly vascularized extraembryonic membrane of a developing chicken embryo, which serves as an ideal platform to observe the formation of new blood vessels and to screen the pro- or anti-angiogenic effects of various compounds.[7][10] This model is cost-effective, relatively simple, and avoids the ethical complexities associated with rodent models, making it an excellent tool for the initial screening and validation of angiogenesis inhibitors like this compound.[9][11][12]

The mechanism of action for this compound's anti-angiogenic effect involves the targeted disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] Specifically, this compound inhibits the activation of Raf-1, a key downstream kinase in the mitogen-activated protein kinase (MAPK) cascade, without affecting the VEGF receptor 2 (VEGFR-2) itself.[1][6] This blockade of Raf-1 activation suppresses the signaling required for endothelial cell migration and proliferation, thereby inhibiting the formation of new blood vessels.[1] Studies using the CAM assay have quantitatively confirmed the in vivo efficacy of this compound in reducing blood vessel formation.[1][6]

Quantitative Data

The anti-angiogenic activity of this compound has been quantified using the CAM assay. The data below summarizes the reported inhibitory effects.

| Compound | Dosage per Egg | Assay Model | Observed Effect | Reference |

| This compound | 30 µg | Chicken Chorioallantoic Membrane (CAM) Assay | 23.6% to 45.3% maximum inhibition of angiogenesis relative to controls. | [1][6] |

Experimental Protocols

This protocol details the procedure for evaluating the anti-angiogenic properties of this compound using the in ovo CAM model.

1. Materials and Equipment

-

Fertilized specific-pathogen-free (SPF) chicken eggs

-

Egg incubator with humidity control (37.5°C, 85% humidity)

-

This compound (stock solution in DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

Thermostable, inert carriers (e.g., sterile filter paper disks, gelatin sponges)

-

Laminar flow hood

-

Egg candler

-

Rotary tool with a fine cutting disc or sterile scissors

-

Sterile forceps

-

Stereomicroscope with a camera for imaging

-

Image analysis software (e.g., ImageJ)

-

70% ethanol for disinfection

-

Sterile parafilm or adhesive tape

2. Egg Incubation and Preparation

-

Clean the outer surface of fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with 85% humidity.[13]

-

Incubate the eggs for 3-4 days. On day 3, create a small hole in the blunt end of the egg over the air sac. Apply gentle suction to detach the CAM from the shell membrane.

-

On embryonic day 4, use a rotary tool or scissors to carefully cut a 1 cm² window in the eggshell, exposing the underlying CAM.[11] Be cautious not to damage the membrane or embryo.

-

Seal the window with sterile parafilm or tape and return the eggs to the incubator until use (typically embryonic day 8-10).[13]

3. Preparation and Application of this compound

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution with sterile PBS to achieve the desired final concentrations for testing. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent-induced toxicity or inflammation.

-

Saturate sterile carrier disks (e.g., 5 mm filter paper disks) with a defined volume (e.g., 10 µL) of the this compound solution or the vehicle control (PBS with the same percentage of DMSO).[9] Allow the solvent to evaporate briefly in a sterile environment.

-

On embryonic day 8 or 9, carefully open the sealed window and place the prepared carrier disk directly onto a relatively avascular area of the CAM, avoiding large pre-existing vessels.[9]

-

Reseal the window and return the eggs to the incubator for a further 48-72 hours.

4. Quantification and Data Analysis

-

After the incubation period (e.g., on embryonic day 11 or 12), open the eggs and examine the CAM under a stereomicroscope.

-

Capture high-resolution images of the area surrounding the carrier disk for both the treatment and control groups.

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined circular area around the disk.[13] Alternatively, vessel density, length, and avascular zones can be measured using image analysis software.[14]

-

The anti-angiogenic effect is expressed as the percentage of inhibition relative to the vehicle-treated control group.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed inhibition. A minimum of 10 eggs per group is recommended for statistical validity.[15]

Visualizations: Signaling Pathways and Workflows

References

- 1. This compound, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: a novel angiogenesis inhibitor containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton produced by the fungus Neosartorya sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiogenesis Inhibitors - NCI [cancer.gov]

- 5. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. researchgate.net [researchgate.net]

- 7. The chick embryo chorioallantoic membrane (CAM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The chorioallantoic membrane: A novel approach to extrapolate data from a well‐established method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Optimization of the chicken chorioallantoic membrane assay as reliable in vivo model for the analysis of osteosarcoma | PLOS One [journals.plos.org]

- 13. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative assays for the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Raf-1 Kinase Inhibition by Azaspirene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azaspirene is a fungal metabolite that has demonstrated anti-angiogenic properties by selectively inhibiting the Raf-1 kinase signaling pathway. These application notes provide a comprehensive set of protocols to assess the inhibitory effect of this compound on Raf-1 kinase activity and its downstream cellular consequences. The methodologies detailed herein cover in vitro biochemical assays, cell-based functional assays, and an in vivo angiogenesis model.

Overview of the Raf-1 Signaling Pathway and this compound's Mechanism of Action

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Raf-1 (or c-Raf) is a serine/threonine-protein kinase that acts as a central component of this pathway.[2][3] Upon activation by growth factors like Vascular Endothelial Growth Factor (VEGF), the receptor tyrosine kinase (RTK) activates Ras, which in turn recruits and activates Raf-1 at the cell membrane.[1] Activated Raf-1 then phosphorylates and activates MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2.[4][5][6] Activated ERK translocates to the nucleus to regulate gene expression, leading to cellular responses such as proliferation and migration.

This compound has been shown to inhibit angiogenesis by specifically blocking the activation of Raf-1.[7][8] Notably, it suppresses VEGF-induced phosphorylation of Raf-1 in Human Umbilical Vein Endothelial Cells (HUVECs) without affecting the upstream VEGF receptor KDR/Flk-1 or the assembly of the Hsp90-Raf-1-MEK complex.[7][8] This targeted inhibition leads to the suppression of downstream MEK and ERK phosphorylation, resulting in the inhibition of endothelial cell migration and proliferation.

Figure 1: Raf-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound from published studies.[7][8]

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Treatment | Concentration | Effect |

| Cell Migration | HUVEC | This compound | 27 µmol/L | 100% inhibition |

| Raf-1 Phosphorylation | HUVEC | This compound | 8, 27, 81 µmol/L | Dose-dependent inhibition |

| MEK1/2 Phosphorylation | HUVEC | This compound | 8, 27, 81 µmol/L | Dose-dependent inhibition |

| ERK1/2 Phosphorylation | HUVEC | This compound | 8, 27, 81 µmol/L | Dose-dependent inhibition |

| Cell Growth | HUVEC | This compound | 81.4 µmol/L | Preferential inhibition |

| Cell Growth | NIH3T3, HeLa, MSS31, MCF-7 | This compound | 81.4 µmol/L | No significant inhibition |

Table 2: In Vivo Efficacy of this compound

| Assay Type | Model | Treatment | Dose | Effect |

| Angiogenesis | Chicken Chorioallantoic Membrane (CAM) | This compound | 30 µ g/egg | 23.6 - 45.3% inhibition |

Experimental Protocols

The following section provides detailed protocols for key experiments to assess the inhibition of Raf-1 by this compound.

Figure 2: Workflow for assessing this compound's inhibition of Raf-1.

HUVEC Cell Culture and Treatment

This protocol describes the basic culture of Human Umbilical Vein Endothelial Cells (HUVECs), which are a primary model for studying angiogenesis.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Gelatin-coated culture flasks/plates

-

This compound stock solution (in DMSO)

-

VEGF stock solution

Protocol:

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin on gelatin-coated flasks.[1][9][10]

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments, seed HUVECs into appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Once cells reach 70-80% confluency, starve them in a serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 8, 27, 81 µmol/L) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with VEGF (e.g., 12.5 ng/mL) for the desired time (e.g., 5-15 minutes for signaling studies).

-

Proceed with cell lysis for protein analysis or other downstream assays.

In Vitro Raf-1 Kinase Assay

This assay directly measures the enzymatic activity of Raf-1 by quantifying the phosphorylation of its direct substrate, MEK1.

Materials:

-

Active recombinant human Raf-1 enzyme

-

Kinase-inactive recombinant human MEK1 substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution

-

This compound

-

[γ-³²P]ATP (for radiometric assay) or anti-phospho-MEK1/2 antibody (for non-radiometric assay)

Protocol (Non-radiometric):

-

Prepare a reaction mixture containing kinase assay buffer, inactive MEK1 substrate, and the desired concentration of this compound or vehicle control.

-

Add active Raf-1 enzyme to the mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP (final concentration typically 10-100 µM).

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the samples by Western blot using an antibody specific for MEK1/2 phosphorylated at Ser217/221.[3][6][11][12]

Immunoprecipitation and Western Blot Analysis

This protocol is used to assess the phosphorylation status of Raf-1, MEK, and ERK in HUVECs following treatment with this compound.

Materials:

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

Anti-Raf-1 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Primary antibodies: anti-phospho-Raf-1 (Ser338), anti-phospho-MEK1/2 (Ser217/221), anti-phospho-ERK1/2 (Thr202/Tyr204), and antibodies for total Raf-1, MEK, ERK, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Lyse the treated HUVECs with ice-cold lysis buffer.[13]

-

Clarify the lysates by centrifugation.

-

For Raf-1 phosphorylation, immunoprecipitate Raf-1 from the cell lysates using an anti-Raf-1 antibody and protein A/G beads.[14][15]

-

Wash the immunoprecipitates extensively with lysis buffer.

-

Elute the protein by boiling in SDS-PAGE loading buffer.

-

Separate the proteins from the cell lysates and immunoprecipitates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

HUVECs

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

Protocol:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[16][17][18]

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of HUVECs to migrate towards a chemoattractant, a key process in angiogenesis.

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

HUVECs

-

Serum-free medium

-

Medium with chemoattractant (e.g., VEGF or 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal Violet or DAPI for staining

Protocol:

-

Seed HUVECs in the upper chamber of the Transwell inserts in a serum-free medium.[7][8]

-

Add the medium containing the chemoattractant to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate for 4-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet or DAPI.

-

Count the number of migrated cells in several fields of view under a microscope.

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to evaluate the effect of this compound on the formation of new blood vessels.

Materials:

-

Fertilized chicken eggs

-

Incubator

-

Sterile filter paper disks or sponges

-

This compound solution

-

Stereomicroscope

Protocol:

-

Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

-

On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

-

On embryonic day 6-7, place a sterile filter paper disk or sponge soaked with this compound solution (e.g., 30 µg in a small volume) or vehicle control onto the CAM.[2][19][20][21][22]

-

Reseal the window and return the eggs to the incubator for another 2-3 days.

-

On embryonic day 9-10, open the eggs and examine the CAM under a stereomicroscope.

-

Quantify angiogenesis by counting the number of blood vessel branch points within the area of the disk.

-

The percentage of inhibition is calculated relative to the vehicle-treated controls.

Troubleshooting and Interpretation of Results

-

High background in Western blots: Ensure complete blocking of the membrane and optimize antibody concentrations. The use of phosphatase inhibitors in the lysis buffer is crucial for analyzing phosphorylation.

-

Low signal in kinase assay: Check the activity of the recombinant enzyme and the integrity of the ATP. Ensure optimal reaction conditions (temperature, time, buffer composition).

-

Variability in CAM assay: This assay can have inherent variability. Use a sufficient number of eggs per group and ensure consistent placement of the disks.

-